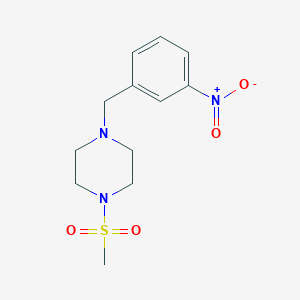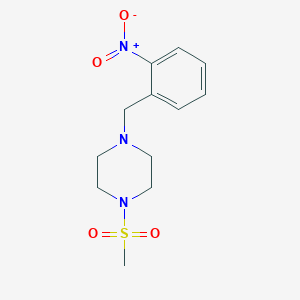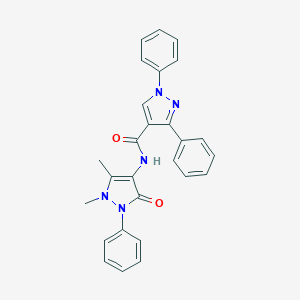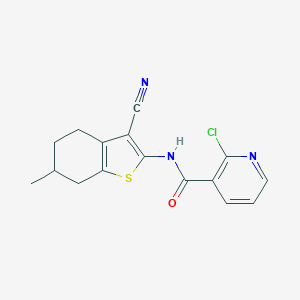![molecular formula C20H20FN3O B246151 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that has been used in scientific research. It was first synthesized in 2012 by Pfizer Inc. as part of their research into the development of new therapeutic drugs. FUB-PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. When 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with cannabis use.
Biochemical and Physiological Effects:
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on memory and learning, as well as on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in scientific research include its high potency and selectivity for the CB1 receptor. This makes it useful for studying the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications. However, the use of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is limited by its high toxicity and potential for abuse. It is important to use caution and follow appropriate safety protocols when working with 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and other synthetic cannabinoids. These include the development of new therapeutic drugs that target the CB1 receptor, the study of the long-term effects of synthetic cannabinoid use, and the development of new analytical methods for detecting synthetic cannabinoids in biological samples. Additionally, research could focus on the potential use of synthetic cannabinoids in the treatment of various medical conditions, such as chronic pain and nausea.
Synthesemethoden
The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to be a potent agonist. This makes it useful in the study of the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H20FN3O |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20FN3O/c21-17-7-5-15(6-8-17)20(25)24-11-9-23(10-12-24)14-16-13-22-19-4-2-1-3-18(16)19/h1-8,13,22H,9-12,14H2 |
InChI-Schlüssel |
AANVFKQNEKJSJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)






![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)